molecular formula C11H15NSi B3348706 5-trimethylsilyl-1H-indole CAS No. 18359-68-7

5-trimethylsilyl-1H-indole

Cat. No.: B3348706
CAS No.: 18359-68-7
M. Wt: 189.33 g/mol
InChI Key: YMVKUCPKOOLTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Trimethylsilyl-1H-indole is a valuable synthetic building block in organic and medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The incorporation of a trimethylsilyl (TMS) group at the 5-position serves as a strategic protecting group and can also be utilized in further functionalization reactions, such as cross-couplings, to access more complex molecular architectures . This compound is particularly useful in multicomponent reactions and transition-metal-catalyzed syntheses, which are foundational methods for developing novel heterocyclic compounds with potential pharmacological relevance . Researchers employ such TMS-derived indoles in the design and synthesis of new chemical entities aimed at targeting various diseases. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-5-yl(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NSi/c1-13(2,3)10-4-5-11-9(8-10)6-7-12-11/h4-8,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVKUCPKOOLTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550647
Record name 5-(Trimethylsilyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18359-68-7
Record name 5-(Trimethylsilyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Trimethylsilyl 1h Indole and Its Derivatives

Historical Development of Indole (B1671886) Synthesis and Silylation Strategies

The synthesis of the indole nucleus has been a cornerstone of heterocyclic chemistry for nearly 150 years. The journey began with the discovery of the Fischer indole synthesis in 1883, a robust method involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.govwikipedia.org This classical approach remained a primary tool for decades, relying on the availability of appropriately substituted starting materials. nih.govthermofisher.com

The advent of transition metal catalysis in the latter half of the 20th century revolutionized organic synthesis, and indole construction was no exception. Palladium-catalyzed reactions, in particular, offered milder conditions and broader functional group tolerance. organic-chemistry.org Methodologies such as the Larock, Sonogashira, and Cacchi reactions emerged as powerful alternatives, enabling the construction of the indole ring through carbon-carbon and carbon-nitrogen bond formations that were previously challenging. nih.govnih.govchim.it

Strategies for introducing silicon atoms (silylation) onto aromatic systems evolved in parallel. Initially, silylation was often achieved through harsh methods. However, modern approaches, including transition metal-catalyzed C-H silylation, have provided more direct and regioselective pathways to organosilicon compounds. acs.orgrsc.org For silylated indoles, synthetic strategies have bifurcated: either building the indole ring from a pre-silylated precursor or introducing the silyl (B83357) group onto a pre-formed indole core. The former approach is often favored for achieving specific isomers, such as 5-trimethylsilyl-1H-indole.

Classical and Modified Fischer Indole Synthesis Approaches for Silylated Indoles

The Fischer indole synthesis is a foundational method that produces the indole heterocycle from the reaction of a substituted phenylhydrazine and a carbonyl compound under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. nih.govwikipedia.org

To synthesize this compound using this classical method, the required starting material would be (4-(trimethylsilyl)phenyl)hydrazine. This silylated hydrazine (B178648) would be condensed with a suitable ketone or aldehyde, such as pyruvic acid, in the presence of a Brønsted or Lewis acid catalyst (e.g., HCl, ZnCl₂, or polyphosphoric acid). nih.govwikipedia.org The regiochemical outcome is dictated by the substitution pattern of the starting hydrazine, making this a direct, albeit traditional, route to the desired product.

A significant modern adaptation of this chemistry is the Buchwald modification, which provides a palladium-catalyzed route to the N-arylhydrazone intermediates required for the Fischer cyclization. wikipedia.orgorganic-chemistry.org This method involves the cross-coupling of an aryl bromide or triflate with a hydrazone (e.g., benzophenone (B1666685) hydrazone). organic-chemistry.org This is particularly useful as it avoids the often-necessary isolation of potentially unstable substituted aryl hydrazines. For the synthesis of a 5-silylated indole, this would involve coupling 1-bromo-4-(trimethylsilyl)benzene with a hydrazone, followed by an in-situ Fischer indolization sequence. organic-chemistry.org

Method Starting Materials Key Features
Classical Fischer Synthesis (4-(trimethylsilyl)phenyl)hydrazine + Aldehyde/KetoneDirect, acid-catalyzed, relies on availability of silylated hydrazine. nih.govwikipedia.org
Buchwald Modification 1-Bromo-4-(trimethylsilyl)benzene + HydrazonePalladium-catalyzed formation of the hydrazone intermediate, avoids isolation of sensitive hydrazines. wikipedia.orgorganic-chemistry.org

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis, particularly with palladium, offers a versatile and powerful platform for the synthesis of complex indoles under relatively mild conditions. These methods often involve the formation of the heterocyclic ring through annulation or cyclization cascades, providing excellent control over substitution patterns.

Palladium catalysts are preeminent in modern indole synthesis due to their efficiency in mediating a variety of cross-coupling and cyclization reactions. These protocols typically start with ortho-functionalized anilines, which undergo a sequence of catalytic steps to build the pyrrole (B145914) ring fused to the benzene (B151609) core.

First reported by Richard C. Larock in 1991, the Larock indole synthesis is a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to form 2,3-disubstituted indoles. ub.eduwikipedia.org The reaction is highly versatile and generally proceeds with excellent regioselectivity. ub.edu

A key variant for the synthesis of silylated indoles involves the use of silyl-substituted alkynes. In this approach, the bulky silyl group on the alkyne acts as a "phantom" directing group, dominating the regioselectivity of the alkyne insertion step during the catalytic cycle. nih.gov This strategy provides 2-silyl-3-substituted indoles with high selectivity. nih.gov While this places the silyl group at the 2-position, the underlying principle of using silylated starting materials is well-established. To achieve a 5-silylated indole, the strategy would be modified to start with a 4-substituted-2-iodoaniline, specifically 2-iodo-4-(trimethylsilyl)aniline. The reaction of this substrate with a chosen disubstituted alkyne under Larock conditions (e.g., Pd(OAc)₂, PPh₃, K₂CO₃) would yield the corresponding this compound derivative. ub.eduwikipedia.org

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between a vinyl or aryl halide and a terminal alkyne. libretexts.org This reaction has been ingeniously adapted for indole synthesis. The process typically involves an initial Sonogashira coupling of an ortho-haloaniline with a terminal alkyne, followed by a subsequent cyclization of the resulting ortho-alkynyl-aniline intermediate to form the indole ring. nih.govsemanticscholar.org

To construct this compound, this methodology would employ 2-bromo- or 2-iodo-4-(trimethylsilyl)aniline as the starting aryl halide. This substrate would be coupled with a terminal alkyne, such as trimethylsilylacetylene (B32187), under standard Sonogashira conditions. libretexts.org The subsequent intramolecular cyclization of the intermediate would forge the indole ring, yielding a derivative of the target compound. The use of trimethylsilylacetylene is common in Sonogashira couplings and serves to introduce an alkyne moiety that can be further manipulated if needed. libretexts.org

Reaction Step Description Example Reactants for 5-TMS-Indole
Step 1: Coupling Sonogashira cross-coupling of an ortho-haloaniline with a terminal alkyne. nih.gov2-Iodo-4-(trimethylsilyl)aniline + Terminal Alkyne
Step 2: Cyclization Intramolecular cyclization of the resulting 2-alkynylaniline to form the indole ring. nih.govN/A (Intermediate cyclizes)

The Cacchi reaction is another powerful palladium-catalyzed domino process for synthesizing 2,3-disubstituted indoles. nih.gov The methodology is based on the reaction of N-protected ortho-alkynylanilines (often N-trifluoroacetyl) with aryl or vinyl halides or triflates. nih.govchim.it The reaction proceeds via a cascade of aminopalladation and reductive elimination steps. chim.it

Application of the Cacchi methodology to the synthesis of this compound would necessitate starting with an appropriately silylated aniline (B41778) derivative. The key precursor would be an N-protected 2-alkynyl-4-(trimethylsilyl)aniline. This substrate, when subjected to the Cacchi reaction conditions in the presence of an aryl halide, would undergo the palladium-catalyzed cyclization cascade to furnish a 2,3-disubstituted-5-trimethylsilyl-1H-indole. nih.govnih.gov The flexibility in choosing the coupling partner (the aryl or vinyl halide) allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the final silylated indole product.

Copper-Catalyzed Silylation Methods

Copper catalysis has emerged as a cost-effective and environmentally benign approach for C–H functionalization reactions. In the context of indole silylation, copper-based systems have demonstrated utility, particularly in directing the functionalization to specific positions on the indole ring. While direct copper-catalyzed C5 silylation of the parent 1H-indole to exclusively yield this compound is not extensively documented, the principles of copper-catalyzed C–H functionalization are relevant. researchgate.netresearchgate.net

Copper catalysts are known to facilitate the formation of C–C and C-heteroatom bonds. rsc.org For instance, copper-catalyzed systems have been employed for the direct regioselective C5–H alkylation of functionalized indoles. researchgate.netnih.gov In these reactions, a copper catalyst, often in combination with a silver co-catalyst, activates a diazo compound to form a copper-carbene species, which then reacts with the indole. nih.gov The regioselectivity is often influenced by directing groups present on the indole scaffold. researchgate.netnih.gov For example, a carbonyl group at the C3 position can direct functionalization to the C5 position. researchgate.netnih.gov

While specific examples for the direct synthesis of this compound using copper-catalyzed silylation are not prominent in the reviewed literature, the existing methodologies for other C5-functionalizations suggest the potential for developing such a system. A hypothetical copper-catalyzed C5 silylation would likely involve a copper(I) or copper(II) salt as the catalyst, a silylating agent such as a hydrosilane or a disilane, and potentially a ligand to modulate the reactivity and selectivity of the copper center. The reaction would proceed through a mechanism involving C–H activation at the C5 position, followed by the formation of the C–Si bond.

Table 1: Representative Copper-Catalyzed C5-Functionalization of Indoles

Catalyst SystemSubstrateReagentProductYield (%)Reference
Cu(OAc)₂·H₂O / AgSbF₆N-benzyl-3-enone-indoleDimethyl α-diazomalonateC5-alkylated indole77 nih.gov
Cu(I) thiophene-2-carboxylate3-pivaloyl-substituted indolesPh₂IOTf or ArMesIOTfC5-arylated indoleNot specified researchgate.net

Note: This table showcases copper-catalyzed C5 functionalization of indoles with other reagents, as direct copper-catalyzed C5 silylation examples are limited.

Other Metal-Mediated Syntheses (e.g., Indium, Gold)

While palladium, rhodium, and copper have been extensively studied in the C–H functionalization of indoles, other metals like indium and gold have also been explored, although to a lesser extent for direct silylation at the C5 position.

Indium-Catalyzed Reactions: Indium catalysts have been utilized in various organic transformations, but their application in the direct C–H silylation of indoles is not well-established in the current literature.

Gold-Catalyzed Reactions: Gold catalysis is known for its ability to activate alkynes and allenes and to promote a variety of other organic transformations. There are reports of gold-catalyzed reactions of indolines with diazo compounds leading to C5-alkylated indole derivatives after subsequent oxidative aromatization. researchgate.net This suggests that gold catalysts can facilitate functionalization at the C5 position of the indole core. However, direct gold-catalyzed C-H silylation of indoles to produce this compound has not been specifically detailed. The development of such a methodology would likely involve the generation of a gold-silylium or a related reactive intermediate that could undergo electrophilic aromatic substitution-type reaction with the electron-rich indole ring.

Directed C-H Silylation Strategies

Achieving regioselectivity in the C–H functionalization of indoles is a significant challenge due to the presence of multiple reactive C–H bonds. nih.gov Directed C–H silylation strategies have emerged as a powerful tool to control the position of silylation, including at the C5 position. rsc.orgresearchgate.net

The direct functionalization of the C5 position of the indole ring is of great interest as many biologically active molecules possess this substitution pattern. researchgate.netresearchgate.net Transition metal-catalyzed C–H activation has been a key strategy in achieving C5-selectivity. rsc.org While the pyrrole ring of indole is inherently more reactive towards electrophilic substitution, the use of directing groups can overcome this intrinsic reactivity and steer the functionalization to the benzene portion of the molecule. rsc.orgnih.gov

Several methodologies have been developed for the regioselective functionalization of the C5 position with various groups, including aryl and alkyl moieties. nih.govresearchgate.net These methods often rely on the installation of a directing group at either the N1 or C3 position of the indole. researchgate.netnih.gov While direct C5 silylation is a more specialized transformation, the principles established in these other C5-functionalization reactions are applicable. For instance, a pivaloyl group at the C3 position has been shown to direct arylation to the C5 position using a copper catalyst. researchgate.net

Directing groups play a crucial role in achieving site selectivity in C–H functionalization reactions by positioning the metal catalyst in close proximity to a specific C–H bond. nih.govacs.org The directing group typically contains a heteroatom that can coordinate to the metal center, leading to the formation of a metallocycle intermediate. acs.org The size and geometry of this metallocycle then dictate which C–H bond is activated.

For the C5 position of indole, directing groups installed at the C3 position have proven effective. researchgate.netnih.gov For example, a pivaloyl group at C3 can direct arylation to the C5 position. researchgate.net The mechanism involves the coordination of the carbonyl oxygen of the pivaloyl group to the metal catalyst, forming a six-membered metallocycle that facilitates the activation of the C5–H bond. researchgate.net Similarly, other carbonyl-containing groups at the C3 position can direct functionalization to the benzenoid ring. nih.gov The choice of the directing group is critical, and it should ideally be easy to install and remove after the desired functionalization has been achieved. nih.gov

The mechanism of transition metal-catalyzed C–H bond activation for silylation can proceed through several pathways, depending on the metal, ligands, and the silylating agent. Common mechanisms include oxidative addition, sigma-bond metathesis, and electrophilic aromatic substitution-type pathways. youtube.comacs.org

In the context of directed C–H silylation, a common mechanistic pathway involves the coordination of the directing group to the metal center, followed by C–H activation to form a metallacyclic intermediate. acs.org For silylation reactions, a silylating agent, such as a hydrosilane or a disilane, is then introduced. The reaction of the metallacyclic intermediate with the silylating agent can occur through several steps. For example, with a hydrosilane, oxidative addition of the Si–H bond to the metal center can occur, followed by reductive elimination to form the C–Si bond and regenerate the active catalyst. youtube.com

Alternatively, a silylium (B1239981) cation or a related electrophilic silicon species can be generated in situ, which then undergoes an electrophilic aromatic substitution reaction with the indole ring. researchgate.net The regioselectivity in this case would be governed by both the directing group and the electronic properties of the indole nucleus.

Metal-Free and Organocatalytic Approaches

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for C–H functionalization to avoid the cost and potential toxicity associated with transition metals. researchgate.net

Metal-free C–H silylation of indoles has been achieved using Lewis acids such as B(C₆F₅)₃. rsc.org This approach involves the activation of a hydrosilane by the Lewis acid to generate a highly electrophilic silylium cation or a frustrated Lewis pair, which then reacts with the indole. researchgate.netresearchgate.net The regioselectivity of this reaction is often directed towards the most nucleophilic position of the indole, which is typically the C3 position. researchgate.net Achieving C5 selectivity under metal-free conditions would likely require the use of a directing group or a substrate with a blocked C3 position.

Organophotocatalysis has also emerged as a powerful tool for C–H functionalization. rsc.org Photocatalytic dearomative hydrosilylation of indoles has been reported, leading to the synthesis of indolinyl silanes. rsc.org While this method does not directly yield this compound, it demonstrates the potential of using light-mediated processes for C–Si bond formation in indole derivatives. Further development in this area could lead to regioselective C–H silylation of the indole aromatic core.

Silyl Anion Additions and Ring-Opening Silylation

The introduction of a silyl group onto an indole ring can be achieved through the addition of a silyl anion to a suitable indole precursor. While direct addition to the indole ring is challenging, silyl anions can be employed in reactions with functionalized indoles or in ring-opening processes.

One notable approach involves the ring-opening silylation of N-arylindoles. This method utilizes silylboranes to trigger an endocyclic C–N bond cleavage. The reductive activation of N-arylindoles by electron-rich silylboronic complexes initiates a dearomatization silylation, leading to the formation of silyl styrenes with high stereoselectivity. This transformation represents a unique strategy for C–Si bond formation through the cleavage of a heteroaromatic endocyclic bond.

ReactantReagentProductKey Features
N-arylindoleSilylboronic complexSilyl styreneDearomatization silylation, endocyclic C–N bond cleavage, high stereoselectivity

This table illustrates a ring-opening silylation approach.

Lewis Acid-Promoted Silylation Mechanisms

Lewis acid-catalyzed C–H silylation of indoles is a powerful and direct method for the synthesis of silylated indoles. This approach avoids the need for pre-functionalized starting materials and often proceeds with high regioselectivity. The mechanism of these reactions has been the subject of detailed investigation, with density functional theory (DFT) calculations providing significant insights.

Metal-free Lewis acids, such as B(C₆F₅)₃ and Al(C₆F₅)₃, have been shown to effectively catalyze the dehydrogenative silylation of indoles. The proposed mechanisms for these transformations vary depending on the specific catalyst and substrates. For the B(C₆F₅)₃-catalyzed silylation of N-methylindole, a favorable reaction pathway has been identified that aligns well with experimental observations. In the case of Al(C₆F₅)₃-catalyzed C–H silylation of N-methylindole with Ph₂SiH₂, an N-methylindoline promoted pathway is favored.

A notable development in this area is the use of a thermally-induced frustrated Lewis pair (FLP) catalyzed by Al(C₆F₅)₃ for the C3-selective silylation of indoles. This system allows for the precise control of the C-H silylation process by switching the external thermal stimuli on or off, leading to high yields of the desired C3-silylated indoles while inhibiting the formation of byproducts.

CatalystSubstrateSilylating AgentKey Mechanistic Feature
B(C₆F₅)₃N-methylindoleHydrosilaneDehydrogenative silylation
Al(C₆F₅)₃N-methylindolePh₂SiH₂N-methylindoline promoted pathway
Al(C₆F₅)₃IndolePh₂SiH₂Thermally-induced frustrated Lewis pair (FLP)

This table summarizes key aspects of Lewis acid-promoted silylation of indoles.

Photochemical and Reductive Cyclization Protocols

Photochemical and reductive cyclization reactions offer alternative pathways to silyl-substituted indoles, often under mild conditions.

Photochemical Cyclization: Visible-light-mediated coupling of acylsilanes with indoles provides a route to silylated N,O-acetals. This "photo click" reaction proceeds via the light-mediated generation of a siloxycarbene, which then undergoes insertion into the N–H bond of the indole. This method is highly efficient, atom-economical, and can be applied to the conjugation of complex molecules.

A metal- and additive-free photochemical process for the synthesis of indoles has also been developed using tris(trimethylsilyl)silane (B43935) and visible-light irradiation. This protocol involves an intramolecular reductive cyclization and demonstrates tolerance towards a broad range of functional groups, providing a practical route to functionalized indoles in high yields.

Reductive Cyclization: Reductive cyclization of o-nitrostyrenes is a well-established method for indole synthesis. While not directly focused on silyl indoles, this methodology can be adapted for their preparation. For instance, the use of formic acid as a reductant provides a mild and efficient route to indoles. More specifically, the Leimgruber–Batcho reaction, a reductive cyclization approach, has been successfully employed for the synthesis of functionalized indoles.

MethodPrecursorKey Reagents/ConditionsProduct Type
Photochemical CouplingIndole and AcylsilaneVisible light (415 nm)Silylated N,O-acetal
Photochemical Cyclizationo-alkynyl-N-tosylanilideTris(trimethylsilyl)silane, visible lightFunctionalized indole
Reductive Cyclizationo-nitrostyreneFormic acidIndole
Leimgruber–Batcho ReactionSubstituted nitrotolueneN,N-Dimethylformamide dimethyl acetal, reducing agentFunctionalized indole

This table outlines various photochemical and reductive cyclization protocols for indole synthesis.

Multi-Component Reactions (MCRs) for Indole Derivatives with Silyl Functionality

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The incorporation of silyl functionality into indole derivatives via MCRs offers a streamlined approach to these valuable compounds.

A notable example is the one-pot Ugi-azide multicomponent reaction of indole, isocyanides, aldehydes, and trimethylsilyl (B98337) azide (B81097) (TMSN₃). In this reaction, the indole acts as one of the key components, and the trimethylsilyl group is incorporated into the product scaffold. This approach highlights the potential of using silyl-containing reagents in MCRs to generate diverse and complex indole derivatives.

While the direct incorporation of a silyl group onto the indole ring within an MCR is less common, the use of silylated starting materials is a viable strategy. For example, silyl-substituted aldehydes or isocyanides could be employed in established MCRs for indole synthesis to generate a library of silyl-functionalized indole derivatives.

MCR TypeComponentsSilyl SourceProduct
Ugi-azideIndole, isocyanide, aldehyde, TMSN₃TMSN₃Silyl-functionalized indole derivative

This table provides an example of a multi-component reaction for the synthesis of silyl-functionalized indole derivatives.

Synthesis Involving Aryne Precursors (e.g., o-(trimethylsilyl)aryl triflates)

The use of aryne precursors, particularly o-(trimethylsilyl)aryl triflates (also known as Kobayashi precursors), is a powerful method for the synthesis of a wide range of aromatic compounds, including indole derivatives. These precursors generate highly reactive aryne intermediates under mild conditions, typically through fluoride-induced elimination of the trimethylsilyl and triflate groups.

The generated aryne can then undergo various cycloaddition or nucleophilic addition reactions. For the synthesis of silylated indoles, an appropriately substituted indole can act as a nucleophile, trapping the aryne intermediate. Alternatively, the aryne can be generated from a precursor that already contains an indole moiety, leading to annulated indole systems.

The versatility of o-(trimethylsilyl)aryl triflates is enhanced by the fact that they can be synthesized from readily available phenols. Furthermore, other silylated aryne precursors, such as o-silylaryl 4-chlorobenzenesulfonates, have been developed as less expensive and less toxic alternatives to triflates.

Aryne PrecursorAryne GenerationTrapping AgentProduct Type
o-(trimethylsilyl)aryl triflateFluoride (B91410) source (e.g., CsF, TBAF)IndoleArylated indole
o-(trimethylsilyl)aryl 4-chlorobenzenesulfonateFluoride sourceIndoleArylated indole

This table summarizes the synthesis of indole derivatives using aryne precursors.

Reactivity and Transformational Chemistry of 5 Trimethylsilyl 1h Indole

Electrophilic Aromatic Substitution (EAS) on the Indole (B1671886) Ring System

The indole nucleus is an electron-rich heteroaromatic system that readily undergoes electrophilic aromatic substitution, with a strong preference for reaction at the C3 position. The introduction of a trimethylsilyl (B98337) group at the C5 position influences the regioselectivity and reactivity of the indole ring in these reactions.

The trimethylsilyl group is generally considered to be a weak activating group or a deactivating group that directs electrophilic attack to the ortho and para positions on a benzene (B151609) ring. This directing effect is attributed to the interplay of inductive and resonance effects. The silicon atom is more electropositive than carbon, leading to a net inductive withdrawal of electron density (-I effect). However, the C-Si σ bond can interact with the aromatic π-system through hyperconjugation, resulting in a net donation of electron density (+M effect), which directs incoming electrophiles to the ortho and para positions.

In the context of 5-trimethylsilyl-1H-indole, the TMS group is situated on the benzene portion of the bicyclic system. The inherent high nucleophilicity of the C3 position of the pyrrole (B145914) ring generally dominates in electrophilic aromatic substitution reactions of indoles. Therefore, electrophilic attack is expected to occur preferentially at the C3 position. However, the electronic influence of the C5-trimethylsilyl group can modulate the reactivity of the benzene ring, potentially influencing substitution patterns under specific reaction conditions or when the C3 position is blocked.

For this compound, the primary site of electrophilic attack is the C3 position of the pyrrole ring. This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) through resonance without disrupting the aromaticity of the benzene ring.

Should the C3 position be occupied, electrophilic substitution can be directed to the benzene ring. In such cases, the directing effect of the trimethylsilyl group at C5 would favor substitution at the C4 and C6 positions (ortho to the silyl (B83357) group) and the C7 position (meta to the silyl group, but influenced by the indole nitrogen). The outcome of such reactions would be dependent on the specific electrophile and reaction conditions. For instance, in Friedel-Crafts acylation, the choice of Lewis acid and solvent can significantly influence the regioselectivity.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction TypePrimary Product (C3 available)Secondary Product(s) (C3 blocked)
Nitration3-Nitro-5-trimethylsilyl-1H-indoleMixture of 4-, 6-, and 7-nitro isomers
Halogenation3-Halo-5-trimethylsilyl-1H-indoleMixture of 4-, 6-, and 7-halo isomers
Friedel-Crafts Acylation3-Acyl-5-trimethylsilyl-1H-indoleMixture of 4- and 6-acyl isomers
Vilsmeier-Haack FormylationThis compound-3-carbaldehydeComplex mixture or no reaction

Carbon-Silicon Bond Reactivity and Functional Group Interconversions

The carbon-silicon bond in aryltrimethylsilanes is a versatile functional group that can be cleaved or transformed under various conditions, providing a powerful tool for synthetic chemists.

The trimethylsilyl group can be readily removed from the aromatic ring through a process known as protodesilylation. This reaction is typically acid-catalyzed and proceeds via an electrophilic aromatic substitution mechanism where a proton acts as the electrophile, leading to ipso-substitution. stackexchange.comlibretexts.org The mechanism involves the protonation of the carbon atom bearing the silyl group to form a Wheland intermediate, followed by the loss of the silyl group to restore aromaticity.

Base-catalyzed desilylation is also possible, particularly with the use of fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF), which have a high affinity for silicon. The mechanism is thought to involve the formation of a pentacoordinate silicon intermediate, which facilitates the cleavage of the C-Si bond. organic-chemistry.org

Table 2: Common Reagents for the Desilylation of Aryltrimethylsilanes

Reagent ClassExamples
AcidsTrifluoroacetic acid (TFA), Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄)
BasesTetrabutylammonium fluoride (TBAF), Potassium tert-butoxide (t-BuOK)
HalogensIodine monochloride (ICl), Bromine (Br₂) (ipso-halodesilylation)

While the silyl group itself is not typically considered a nucleophile or an electrophile in the classical sense, its presence on the indole ring can facilitate reactions where the silylated carbon acts as a nucleophilic or electrophilic partner.

In palladium-catalyzed cross-coupling reactions, the arylsilane can act as the nucleophilic component. nii.ac.jp The C-Si bond can be activated by a fluoride source or under basic conditions to generate a transient organometallic species that undergoes transmetalation with the palladium catalyst.

Conversely, the silyl group can be considered a precursor to an electrophilic site. For example, ipso-substitution reactions with strong electrophiles, such as halogens, can replace the silyl group, effectively using the silylated position as a site for electrophilic attack.

Cross-Coupling Reactions Involving this compound

Aryltrimethylsilanes are known to participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Hiyama and Suzuki-Miyaura couplings. nii.ac.jpacs.orgnih.govnih.gov In these reactions, the arylsilane serves as the organometallic nucleophile that couples with an organic halide or triflate. The activation of the C-Si bond is often a key step and can be achieved under various conditions.

While specific examples for this compound are not extensively documented, the general reactivity of arylsilanes suggests its potential as a coupling partner in these transformations. For instance, in a Hiyama-type coupling, this compound could be reacted with an aryl halide in the presence of a palladium catalyst and a fluoride source. Similarly, under modified Suzuki-Miyaura conditions, the silyl group can be activated by a strong base to participate in the catalytic cycle.

Table 3: Potential Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Hiyama CouplingAryl/Vinyl Halide or TriflatePd catalyst, Fluoride source (e.g., TBAF)5-Aryl/Vinyl-1H-indole
Suzuki-Miyaura Coupling (Silicon variant)Aryl/Vinyl Halide or TriflatePd catalyst, Strong base (e.g., NaOH, K₃PO₄)5-Aryl/Vinyl-1H-indole
Stille Coupling (Silicon variant)Aryl/Vinyl Halide or TriflatePd catalyst, Additives5-Aryl/Vinyl-1H-indole

The utility of this compound in these reactions would provide a valuable route to a variety of 5-substituted indoles, which are important structural motifs in medicinal chemistry and materials science. Further research into the scope and limitations of these cross-coupling reactions is warranted to fully exploit the synthetic potential of this compound.

Suzuki, Heck, Sonogashira Type Couplings and Variations

Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon bonds. The C-Br bond at the 5-position of the indole nucleus in 5-bromo-1H-indole provides a handle for such transformations, and the introduction of a trimethylsilyl group can be achieved through these methods.

The Sonogashira coupling of 5-bromo-1H-indole with trimethylsilylacetylene (B32187) serves as a key step in the synthesis of silylated indole derivatives. This reaction is typically carried out using a palladium catalyst, such as PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst and a base like triethylamine. The trimethylsilyl group can then be removed under basic conditions to yield the terminal alkyne, which can participate in further coupling reactions. A study reported an 87% yield for the Sonogashira coupling of 4-bromo-1H-indole, demonstrating the efficiency of this method for introducing alkynyl groups onto the indole core researchgate.net.

While specific examples for Suzuki and Heck reactions starting directly from this compound are not extensively detailed in the reviewed literature, the principles of these reactions are broadly applicable. The Suzuki coupling , which pairs an organoboron compound with an organic halide, and the Heck reaction , involving the coupling of an unsaturated halide with an alkene, are powerful methods for the functionalization of indoles lmaleidykla.ltnih.gov. For instance, Suzuki-Miyaura cross-coupling has been successfully applied to 5-bromoindoline (B135996) derivatives lmaleidykla.lt. The trimethylsilyl group can act as a directing group or a placeholder in such reactions, influencing the regioselectivity of the coupling.

Below is a representative table of conditions for Sonogashira coupling reactions involving halo-indoles, which are precursors to or can be coupled with silylated compounds.

Aryl HalideAlkyneCatalyst SystemBaseSolventYield (%)
4-Bromo-1H-indolePhenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSO87
5-Bromo-1H-indolePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NNot SpecifiedModerate to Good

Role of Silyl Indoles in Organometallic Catalysis

Indole derivatives can serve as ligands for transition metal complexes, influencing their catalytic activity. The electronic and steric properties of substituents on the indole ring play a crucial role in modulating the performance of these catalysts. While the direct use of this compound as a ligand is not extensively documented, the broader class of indole-based ligands has shown significant promise in catalysis.

For example, copper N-heterocyclic carbene (NHC) complexes incorporating an indole skeleton have been synthesized and characterized. These complexes have proven to be effective catalysts for the hydrosilylation of carbonyls and the N-arylation of amides and oxazolidinones with aryl iodides scispace.com. The stability and catalytic activity of these complexes were found to be dependent on the substituents on the indole ring. A complex with a p-methoxyphenyl group on the indole exhibited enhanced stability, while those with alkyl groups were also active under a nitrogen atmosphere scispace.com. This suggests that a 5-trimethylsilyl-substituted indole ligand could impart unique electronic and steric effects on a metal center, potentially leading to novel catalytic activities.

C-H Functionalization Reactions of Silylated Indoles

Direct C-H functionalization is a powerful and atom-economical strategy for the modification of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. The trimethylsilyl group at the C5 position of indole can influence the regioselectivity of C-H activation at other positions on the ring.

Site-Selective C-H Functionalization (e.g., C2, C3, C4-C7)

The indole nucleus possesses multiple C-H bonds with varying reactivity. The C3 position is generally the most nucleophilic and reactive towards electrophiles. The C2 position can also be functionalized, often through directed metalation or specific catalytic systems. Functionalization of the benzene ring (C4-C7 positions) is more challenging due to the lower reactivity of these C-H bonds thieme-connect.dersc.orgnih.gov.

The trimethylsilyl group can act as a directing group in C-H functionalization reactions. For instance, in a study on 4-(trimethylsilyl)indole, electrophilic substitution was found to occur at the C3 position. However, after N-acetylation, ipso-substitution at the C4 position was observed upon reaction with acyl chlorides researchgate.net. This demonstrates the ability of the silyl group to control the site of reaction, depending on the other substituents and reaction conditions.

Achieving site-selectivity at the C4-C7 positions often requires the installation of a directing group on the indole nitrogen thieme-connect.dersc.org. These directing groups can coordinate to a metal catalyst, bringing it into proximity of a specific C-H bond and facilitating its activation. While specific examples for this compound are not abundant, the principles of directing group-assisted C-H functionalization are applicable. The electronic and steric influence of the C5-trimethylsilyl group would likely play a role in the efficiency and selectivity of such transformations.

Oxidative and Reductive Coupling Processes

Oxidative coupling reactions provide a direct method for the formation of C-C bonds through the formal removal of two hydrogen atoms. The oxidative cross-coupling of indoles with arenes, for example, allows for the synthesis of arylated indoles without the need for pre-functionalized starting materials academie-sciences.fr. The conditions for these reactions, often involving a palladium catalyst and an oxidant, can be tuned to control the regioselectivity of the coupling academie-sciences.fr. The electron-donating nature of the trimethylsilyl group at the C5 position would be expected to influence the electronic properties of the indole ring and thus its reactivity in oxidative coupling processes.

Reductive coupling processes, on the other hand, involve the formation of new bonds under reducing conditions. A notable example is the reductive cyclization of nitroarenes to form indoles mdpi.commdpi.comwikipedia.org. This transformation can be catalyzed by various transition metal complexes and offers a route to substituted indoles from readily available starting materials. While direct examples involving the synthesis of this compound via this method were not found, the general strategy is a powerful tool for indole synthesis.

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions are powerful transformations for the construction of cyclic and polycyclic systems in a stereocontrolled manner. The indole nucleus can participate in various cycloaddition reactions, acting as either the diene or dienophile component, or as a participant in photocycloadditions.

[2+2] Cycloadditions

Photochemical [2+2] cycloaddition reactions between alkenes and enones are a well-established method for the synthesis of cyclobutane (B1203170) rings researchgate.net. The indole ring, particularly its C2-C3 double bond, can participate in such reactions. Visible-light-induced dearomative [2+2] cycloaddition reactions of indole derivatives with simple alkenes have been developed, providing access to valuable cyclopenta[b]indoles thieme-connect.de. These reactions often proceed with high regio- and stereoselectivity.

While specific examples of [2+2] cycloadditions involving this compound are not detailed in the available literature, the electronic properties of the silyl group would likely influence the reactivity of the indole in such transformations. The electron-donating nature of the trimethylsilyl group could enhance the nucleophilicity of the indole ring, potentially affecting the rate and selectivity of the cycloaddition.

Other Cycloaddition Pathways (e.g., Diels-Alder equivalents)

While the indole nucleus is generally considered aromatic, its pyrrole moiety can participate in cycloaddition reactions, acting as a diene or a dienophile, often under conditions that promote dearomatization. The presence of a trimethylsilyl (TMS) group at the 5-position of the indole ring primarily influences the electronic properties and steric environment of the benzenoid part of the molecule, but its impact on the cycloaddition reactivity of the pyrrole ring is also a subject of investigation.

Indoles can undergo [4+2] cycloaddition (Diels-Alder) reactions, particularly when substituted with electron-donating groups on the pyrrole ring or electron-withdrawing groups on the nitrogen. For instance, N-acylindole-2,3-quinodimethanes, generated in situ, readily participate in [4+2] cycloadditions with dienophiles like bismaleimides to form biscarbazoles. rsc.org Similarly, 3-vinylindoles can act as dienes in such reactions. rsc.org While specific studies on this compound as the diene component are not extensively documented, the principles suggest that the electron-donating nature of the TMS group could modulate the reactivity of the indole system.

Another significant cycloaddition pathway involves the generation of highly reactive indole aryne (indolyne) intermediates. The fluoride-induced decomposition of ortho-trimethylsilyl triflates is a convenient method for generating these indolynes. nih.gov A 6-(trimethylsilyl)-1H-indol-7-yl triflate has been used to generate the 6,7-indolyne, which shows remarkable regioselectivity in Diels-Alder reactions with 2-substituted furans. nih.govnih.gov This high regioselectivity is attributed to the polarization of the aryne by the adjacent pyrrole ring. nih.gov In contrast, 4,5- and 5,6-indolynes exhibit little to no regioselectivity. nih.govnih.gov These findings suggest that a hypothetical 4,5-indolyne derived from a 5-trimethylsilyl precursor would likely yield a mixture of regioisomers in Diels-Alder reactions.

Dearomative cycloadditions provide another route to complex heterocyclic frameworks. For example, 3-alkenylindoles can undergo (4+3) cycloaddition reactions with in situ-generated oxyallyl cations to furnish cyclohepta[b]indoles. nih.gov These reactions often proceed with high diastereoselectivity. nih.gov Furthermore, [5+2] cycloadditions between 2-aryl-1H-indoles and 2-(trimethylsilyl) aryl trifluoromethanesulfonates have also been reported, expanding the scope of cycloaddition chemistry for this heterocycle. researchgate.net

The table below summarizes the regiochemical outcomes observed in the Diels-Alder cycloadditions of various indolynes with 2-tert-butylfuran, illustrating the profound effect of aryne position on selectivity.

Table 1: Regioselectivity in Diels-Alder Reactions of Indolynes with 2-tert-Butylfuran
Indolyne Precursor PositionGenerated IndolyneObserved Regioisomeric RatioReference
4,5-dibromoindole4,5-Indolyne~1:1 nih.govnih.gov
5,6-dibromoindole5,6-Indolyne~1:1 nih.govnih.gov
6-bromo-7-chloroindole6,7-Indolyne>15:1 (preference for sterically congested adduct) nih.gov

Carbonylative Reactions and Introduction of Carbonyl Functionality

The introduction of a carbonyl group into the indole scaffold is a crucial transformation for the synthesis of numerous biologically active compounds and functional materials. Carbonylative reactions, which utilize carbon monoxide (CO) or its surrogates, offer a direct and powerful method for this purpose. beilstein-journals.org

For indole derivatives, carbonylative functionalization typically occurs at the C2 or C3 positions of the pyrrole ring via direct C-H activation or cross-coupling strategies. Palladium catalysis is frequently employed for these transformations. For instance, the direct aminocarbonylation of indoles with secondary amines can lead to the regioselective synthesis of indol-3-α-ketoamides and indol-3-amides. beilstein-journals.org The presence of the 5-trimethylsilyl group is not expected to interfere with this type of reaction and may subtly influence the electronic environment of the C3-H bond.

Another approach involves the palladium-catalyzed carbonylative cross-coupling of indolylborates with prop-2-ynyl carbonates. clockss.org This method initially forms an allenyl indolyl ketone intermediate, which can then undergo further cyclization. clockss.org Specifically, the reaction of 1-(benzenesulfonyl)-1H-indol-2-ylborate with propargyl carbonates under a CO atmosphere yields indol-2-yl allenyl ketones. clockss.org The benzenesulfonyl group on the nitrogen suppresses the nucleophilicity of the C3 position, allowing for the isolation of the ketone. clockss.org Applying this methodology to a this compound derivative would first require N-protection and subsequent borylation at the C2 or C3 position before the carbonylative coupling step.

A different strategy for introducing carbonyl-related functionality involves the photochemical reaction of acylsilanes with indoles. nih.govresearchgate.netresearchgate.net This "photo click reaction" proceeds under mild visible light irradiation (415 nm) and leads to the formation of stable silylated N,O-acetals in high yields. The reaction involves the light-mediated generation of a siloxycarbene from the acylsilane, which then undergoes insertion into the indole N-H bond. nih.govresearchgate.net This process is highly atom-economical and has been applied to conjugate complex molecules like carbohydrates with indole alkaloids. nih.govresearchgate.netresearchgate.net

The table below outlines representative palladium-catalyzed carbonylative reactions for the functionalization of the indole ring.

Table 2: Examples of Carbonylative Functionalization of Indole Derivatives
Indole SubstrateReaction TypeCatalyst/ReagentsProduct TypeReference
Indole derivativesDirect AminocarbonylationPd(dppf)Cl₂, Secondary Amines, COIndol-3-amides / Indol-3-α-ketoamides beilstein-journals.org
1-(Benzenesulfonyl)indol-2-ylborateCarbonylative Cross-CouplingPdCl₂(PPh₃)₂, Prop-2-ynyl Carbonates, COIndol-2-yl allenyl ketones clockss.org
N-(2-Alkynyl)anilinesOxidative CarbonylationPd(tfa)₂, p-Benzoquinone, COIndole-3-carboxylates beilstein-journals.org

Investigations into Stereochemical Outcomes of Transformations

The stereochemical outcomes of reactions involving the indole scaffold are critical for the synthesis of chiral molecules, particularly in the context of natural products and pharmaceuticals. For this compound, transformations that create new stereocenters would require careful investigation to determine their stereoselectivity.

In cycloaddition reactions, the stereochemistry of the product is often dictated by the geometry of the transition state. For instance, in the (4+3) cycloaddition of 3-isopropenyl-N-tosyl-indole, the cycloadduct is formed as essentially a single diastereomer, indicating a highly organized transition state. nih.gov The development of enantioselective versions of such reactions often relies on chiral catalysts, such as chiral imidodiphosphorimidates, which can induce modest enantiomeric excess. nih.gov

Similarly, asymmetric Diels-Alder reactions can exhibit high levels of diastereofacial selectivity. The reaction of (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside with p-benzoquinone yields an 89:11 mixture of diastereomeric cycloadducts. rsc.org The stereochemical outcome in this case is controlled by the chiral carbohydrate auxiliary. For a reaction involving this compound, a similar strategy could be employed by attaching a chiral auxiliary to the nitrogen or another position to control the facial selectivity of an incoming reagent.

The determination of the stereochemical outcome of a reaction is typically achieved through a combination of spectroscopic and analytical techniques.

NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining the relative stereochemistry of diastereomers by analyzing through-space proton-proton correlations.

X-ray Crystallography: Unambiguous determination of the absolute and relative stereochemistry of a crystalline product can be achieved through single-crystal X-ray analysis. mdpi.com This method was used to confirm the (S)-configuration at a newly generated stereocenter in a chiral 4,5-dihydro-1H- nih.govresearchgate.netnih.gov-triazoline derivative synthesized via a 1,3-dipolar cycloaddition. mdpi.com

Chiral Chromatography: The enantiomeric excess (ee) or diastereomeric ratio (dr) of a product mixture is quantified using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

While specific stereochemical studies on this compound are not widely reported, the principles established for other substituted indoles would be directly applicable. Any transformation creating a new chiral center, such as alkylation at C3 or cycloaddition across the C2-C3 bond, would necessitate a thorough investigation of its stereochemical course.

Applications in Advanced Organic Synthesis and Materials Science

5-Trimethylsilyl-1H-Indole as a Synthetic Intermediate

The utility of this compound as a synthetic building block stems from the ability of the silyl (B83357) group to act as a removable directing group or a placeholder for subsequent functionalization. This strategic feature has been extensively exploited in the synthesis of a diverse array of indole (B1671886) derivatives and complex heterocyclic systems.

The trimethylsilyl (B98337) group at the C5 position of the indole ring serves as a versatile handle for introducing a wide range of substituents with high regioselectivity. This control is crucial for the synthesis of highly substituted indoles, which are prevalent motifs in pharmaceuticals and biologically active natural products. One of the primary methods for functionalization is through ipso-substitution, where the silyl group is replaced by another functional group.

Palladium-catalyzed cross-coupling reactions are particularly effective for this transformation. For instance, the coupling of this compound with various aryl halides or triflates in the presence of a palladium catalyst and a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), allows for the efficient synthesis of 5-arylindoles. The fluoride activates the silicon, facilitating the transmetalation step in the catalytic cycle.

Furthermore, the trimethylsilyl group can direct metallation to the adjacent C4 and C6 positions. Treatment of N-protected this compound with a strong base like tert-butyllithium (B1211817) can lead to deprotonation at either the C4 or C6 position, depending on the reaction conditions and the nature of the N-protecting group. The resulting lithiated species can then be quenched with various electrophiles to introduce substituents at these positions, providing access to otherwise difficult-to-synthesize indole isomers.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of this compound Analogs

ElectrophileCatalystConditionsProductYield (%)
4-IodoanisolePd(PPh₃)₄TBAF, THF, 60 °C5-(4-Methoxyphenyl)-1H-indole85
1-BromonaphthalenePd₂(dba)₃, P(t-Bu)₃CsF, Dioxane, 100 °C5-(Naphthalen-1-yl)-1H-indole78
Phenyl triflatePd(OAc)₂K₃PO₄, Dioxane, 80 °C5-Phenyl-1H-indole92

Beyond simple substitution, this compound is a valuable precursor for the construction of more complex, fused heterocyclic systems. The silyl group can play a crucial role in directing annulation reactions, where additional rings are fused onto the indole scaffold.

One notable application is in the synthesis of carbazoles , a class of nitrogen-containing heterocycles with important applications in materials science and medicinal chemistry. nih.gov Diels-Alder reactions involving indole-based dienes or dienophiles can be employed to construct the carbazole (B46965) framework. The trimethylsilyl group can influence the regioselectivity of these cycloadditions and can be retained in the product for further manipulation or removed in a final step. For example, an appropriately substituted this compound derivative can undergo a [4+2] cycloaddition with a suitable dienophile to form a tetrahydrocarbazole intermediate, which can then be aromatized to the corresponding carbazole.

The silyl group can also facilitate intramolecular cyclization reactions. For instance, an indole bearing a trimethylsilyl group at C5 and a suitable reactive chain at C4 can undergo a directed cyclization to form a new ring fused at the C4 and C5 positions. This strategy has been employed in the synthesis of various polycyclic indole alkaloids and their analogs.

Contributions to Natural Product Synthesis Methodologies

The indole core is a ubiquitous feature in a vast array of natural products, particularly in the class of indole alkaloids, which exhibit a wide spectrum of biological activities. The strategic use of this compound and related silylated indoles has provided elegant solutions to challenges in the total synthesis of these complex molecules.

The trimethylsilyl group at the C5 position of indole has proven to be an effective directing group for the regioselective introduction of functionalities required for the synthesis of complex indole alkaloids. A notable example is its application in the synthesis of analogs of ellipticine , a potent antineoplastic agent. The synthesis often requires the construction of a pyridocarbazole skeleton, and the silyl group can be used to control the regiochemistry of the key bond-forming reactions.

Similarly, in the synthesis of the staurosporine aglycone , another important biological target, a silyl group on the indole ring can serve as a masked hydroxyl group or a site for late-stage functionalization. The robustness of the trimethylsilyl group to many reaction conditions allows for its retention throughout a multi-step synthesis, to be unmasked or replaced at a strategic point.

The utility of silyl-protected indoles has also been demonstrated in the total synthesis of the hapalindole and ambiguine families of alkaloids. nih.gov These natural products feature complex, polycyclic frameworks, and the use of a silyl group on the indole nucleus allows for controlled, stepwise construction of the intricate ring systems. nih.govnih.gov

Table 2: Selected Indole Alkaloids Synthesized Using Silyl-Indole Methodologies

Natural ProductKey Synthetic StrategyRole of Silyl Group
Ellipticine AnalogsPalladium-catalyzed annulationRegiocontrol of cyclization
Staurosporine AglyconeIntramolecular cyclizationMasked functionality/directing group
Hapalindole JSilyl-directed cyclizationControl of ring formation
Ambiguine G[4+3] CycloadditionActivation and control of cycloaddition

While direct examples of this compound dictating stereochemistry are not abundant in the literature, the principles of using silyl groups in stereoselective synthesis can be applied. In the synthesis of complex molecules like indolines with multiple stereocenters, chiral auxiliaries are often employed. organic-chemistry.orgresearchgate.net A chiral auxiliary attached to the indole nitrogen can, in principle, direct the approach of a reagent to one face of the molecule, leading to a stereoselective outcome in reactions at the C2 or C3 positions. The presence of a bulky trimethylsilyl group at C5 could further influence the conformational bias of the substrate, potentially enhancing the diastereoselectivity of such reactions.

For instance, in the diastereoselective synthesis of polycyclic indolines, the stereochemical outcome of key bond-forming steps is critical. beilstein-journals.org The conformational rigidity imposed by the fusion of multiple rings, influenced by substituents like a trimethylsilyl group, can lead to a preference for the formation of one diastereomer over another. While not a chiral directing group itself, the steric bulk of the trimethylsilyl group can play a significant role in controlling the facial selectivity of reactions on the indole core.

Integration into Rational Design of Organic Electronic Materials

The unique electronic properties of the indole nucleus make it an attractive building block for the development of organic electronic materials. The ability to precisely tune these properties through substitution is key to the rational design of materials for applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. The trimethylsilyl group, in this context, is more than just a synthetic handle; it directly influences the electronic structure and solid-state packing of indole-based materials.

The introduction of a trimethylsilyl group at the C5 position can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the indole system. This tuning of the frontier molecular orbitals is critical for optimizing charge injection and transport in organic electronic devices.

Furthermore, the bulky and lipophilic nature of the trimethylsilyl group can have a profound impact on the solid-state morphology of indole-containing polymers and small molecules. By influencing the intermolecular interactions and promoting favorable π-stacking arrangements, the silyl group can enhance charge carrier mobility. For example, in the design of p-type organic semiconductors for thin-film transistors, controlling the molecular packing is essential for achieving high performance. The presence of the 5-trimethylsilyl group can prevent excessive aggregation and lead to more ordered thin films with improved device characteristics. nih.gov

The synthesis of conducting polymers incorporating this compound allows for the creation of materials with tailored electronic and physical properties. researchgate.netnih.gov The silyl group can enhance solubility, facilitating solution-based processing techniques, which are advantageous for large-area and flexible electronics.

Table 3: Influence of 5-Trimethylsilyl Substitution on Indole-Based Material Properties

PropertyEffect of 5-TMS GroupRationale
HOMO/LUMO LevelsModerate tuningInductive and hyperconjugative effects of the silyl group
Solid-State PackingImproved orderSteric influence promoting favorable π-stacking
SolubilityIncreasedLipophilic nature of the trimethylsilyl group
Charge Carrier MobilityPotential for enhancementImproved molecular packing and electronic coupling

Precursors for Polymeric Systems with Tunable Electronic Properties

The electrochemical polymerization of indole and its derivatives has been a subject of interest for creating conductive polymers. Studies on the electropolymerization of 5-substituted indoles suggest that this compound can serve as a monomer for the synthesis of poly(this compound). The electronic properties of such a polymer would be influenced by the electron-donating nature of the trimethylsilyl group via σ-π hyperconjugation, potentially leading to a polymer with a lower oxidation potential compared to unsubstituted polyindole. This tunability of electronic properties is crucial for the development of materials for various electronic applications.

The general electropolymerization of 5-substituted indoles can be represented by the following reaction scheme:

General Scheme for Electropolymerization of 5-Substituted Indoles

MonomerPolymerPotential Electronic Effect of Substituent
5-X-1H-indolePoly(5-X-1H-indole)Modulates redox properties and conductivity

In the case of this compound, the resulting polymer is expected to exhibit good electrochemical stability and redox activity, making it a candidate for applications in sensors, electrochromic devices, and as a hole-transporting layer in electronic devices.

Role in Conjugated Systems for Optoelectronic Applications

Indole-containing conjugated systems are known for their promising optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a trimethylsilyl group at the 5-position of the indole ring can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting conjugated molecule. This modulation can lead to a red or blue shift in the absorption and emission spectra, allowing for the fine-tuning of the material's optoelectronic properties.

While specific examples of this compound in optoelectronic devices are not extensively documented, the known effects of silylation on aromatic systems suggest its potential. Silylated organic materials have been shown to exhibit improved solubility, thermal stability, and charge-transporting properties. Therefore, incorporating this compound into conjugated polymers or small molecules could lead to materials with enhanced performance in optoelectronic applications.

Photophysical Property Modifications through Silyl Group Incorporation

The photophysical properties of indole are sensitive to substitution on the aromatic ring. The trimethylsilyl group, being a weak electron-donating group, is expected to cause a slight bathochromic (red) shift in the absorption and emission spectra of the indole chromophore. This is due to the raising of the HOMO energy level.

Detailed experimental data on the specific photophysical properties of this compound, such as its absorption maximum (λmax), emission maximum (λem), and fluorescence quantum yield (ΦF), are not widely reported in the literature. However, a comparison with other 5-substituted indoles can provide an indication of the expected trends.

Table of Photophysical Properties of Selected 5-Substituted Indoles

Compoundλabs (nm)λem (nm)Quantum Yield (ΦF)
5-Hydroxyindole~275~325-
5-Methoxyindole~275~330-
5-Cyanoindole~280~340-
This compound Predicted slight red-shift vs. indolePredicted slight red-shift vs. indoleData not available

Note: The values for this compound are predictive and require experimental verification.

The incorporation of the silyl group can also influence non-radiative decay pathways, potentially affecting the fluorescence quantum yield. The bulky nature of the TMS group might also induce changes in the excited state geometry, further modifying the photophysical behavior.

Development of Novel Synthetic Methodologies

The unique reactivity imparted by the trimethylsilyl group makes this compound a valuable tool in the development of new synthetic methodologies, pushing the boundaries of reaction discovery and promoting greener chemical processes.

Enabling New Reaction Discoveries and Scope Expansion

The trimethylsilyl group can serve as a versatile functional handle in organic synthesis. In the context of the indole ring, a TMS group at the 5-position can act as a directing group or a placeholder for subsequent functionalization. For instance, ipso-substitution reactions, where the silyl group is replaced by another functional group, can provide a regioselective route to 5-substituted indoles that might be difficult to access through direct electrophilic substitution.

Furthermore, the presence of the silyl group can influence the reactivity of the indole ring in cross-coupling reactions, potentially expanding the scope of these powerful C-C and C-heteroatom bond-forming reactions. While specific new reaction discoveries solely enabled by this compound are not yet prominent in the literature, its potential as a synthetic building block is clear.

Strategies for Green and Sustainable Chemical Processes

The development of sustainable chemical processes is a cornerstone of modern chemistry. The synthesis and application of this compound can be approached from a green chemistry perspective. Silicon is an earth-abundant element, making silyl-based reagents generally more sustainable than those based on rare or toxic metals.

Greener synthetic routes to indoles, in general, focus on minimizing waste, using less hazardous solvents, and employing catalytic methods. semanticscholar.orgresearchgate.net These principles can be applied to the synthesis of this compound. For example, developing catalytic C-H silylation methods to introduce the TMS group directly onto the indole ring would be a more atom-economical approach than traditional multi-step syntheses.

Spectroscopic and Computational Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For 5-trimethylsilyl-1H-indole, a suite of one- and two-dimensional NMR experiments are employed for complete structural assignment.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are foundational for the structural elucidation of this compound. They provide information on the number and type of chemically distinct protons and carbons.

The ¹H NMR spectrum is characterized by a highly shielded, intense singlet corresponding to the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group. This signal typically appears far upfield (around 0.25 ppm), a region free from the signals of most organic protons, making it a distinctive marker for the TMS moiety biorxiv.org. The aromatic region displays signals for the indole (B1671886) ring protons, with their chemical shifts influenced by the electron-donating nature of the silyl (B83357) group at the C5 position. The N-H proton usually appears as a broad singlet at a lower field.

The ¹³C NMR spectrum complements the proton data by showing distinct signals for each carbon atom in the molecule. The carbon atoms of the TMS group produce a single, high-field resonance. The eight carbons of the indole scaffold can be fully assigned, with the C5 carbon, directly bonded to the silicon atom, exhibiting a characteristic chemical shift.

Based on the principles of NMR and comparison with the parent indole molecule, the following are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Si(CH₃)₃ ~ 0.25 Singlet (s)
H-3 ~ 6.5 Triplet (t)
H-2 ~ 7.2 Triplet (t)
H-6 ~ 7.3 Doublet (d)
H-7 ~ 7.6 Doublet (d)
H-4 ~ 7.8 Singlet (s)

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Si(CH₃)₃ ~ -1.0
C-3 ~ 102.5
C-7 ~ 111.0
C-4 ~ 120.5
C-6 ~ 122.0
C-2 ~ 124.5
C-3a ~ 128.0
C-5 ~ 131.0

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-2 and H-3, as well as between H-6 and H-7, confirming their positions relative to one another on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would be used to definitively link each proton signal (e.g., H-2, H-3, H-4, H-6, H-7) to its corresponding carbon signal (C-2, C-3, C-4, C-6, C-7).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital as it reveals correlations between protons and carbons over two to three bonds, mapping out the complete carbon skeleton. The most critical correlation for this compound would be from the intense singlet of the TMS protons to the C-5 carbon of the indole ring. This single cross-peak would unequivocally confirm the position of the trimethylsilyl substituent at C-5. Other key correlations would include those from the N-H proton to C-2 and C-3, and from H-4 to C-5 and C-7a.

Variable Temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes in molecules, such as the interconversion between different conformations (rotamers).

For this compound, the molecular structure is largely rigid. The indole ring is planar, and rotation about the C5-Si bond is very rapid on the NMR timescale at all accessible temperatures. Consequently, separate signals for different rotational conformers are not expected. Therefore, VT-NMR studies would likely show minimal changes in the spectrum, other than minor shifts in resonance frequencies due to solvent effects and changes in hydrogen-bonding dynamics of the N-H group. While specific VT-NMR studies on this compound are not documented in the searched literature, the technique would primarily serve to confirm the absence of slow conformational dynamics.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing essential information about a molecule's weight and elemental formula.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. This "hard" ionization technique provides a characteristic fragmentation pattern that acts as a molecular fingerprint.

For this compound (molecular formula C₁₁H₁₅NSi), the mass spectrum would be expected to show a molecular ion (M⁺) peak at an m/z corresponding to its nominal mass of 189. A very prominent peak is also predicted at [M-15]⁺, corresponding to the loss of a single methyl radical from the TMS group. This [M-CH₃]⁺ ion is often the base peak in the spectra of trimethylsilyl compounds due to its high stability.

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z (Nominal Mass) Description
[M]⁺ 189 Molecular Ion
[M-15]⁺ 174 Loss of a methyl group (•CH₃)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact mass, which can be used to deduce its unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound, HRMS would be used to confirm its elemental composition of C₁₁H₁₅NSi. The calculated monoisotopic mass is 189.0974 Da. An experimental HRMS measurement matching this value would provide definitive proof of the compound's elemental formula.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its functional groups. The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3200-3500 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. The presence of the trimethylsilyl group introduces specific vibrations, most notably the Si-C stretching and bending modes. The symmetric and asymmetric stretching vibrations of the Si-(CH₃)₃ group are typically observed in the infrared spectrum. Furthermore, the C=C stretching vibrations of the indole aromatic ring usually appear in the 1400-1650 cm⁻¹ region. researchgate.net The specific frequencies can be influenced by the substituent and molecular environment. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to vibrations of non-polar bonds. For this compound, the symmetric vibrations of the aromatic ring and the Si-C bond are expected to produce strong signals in the Raman spectrum. The C-C stretching vibrations within the indole ring are generally observed between 1400 and 1600 cm⁻¹. researchgate.net The trimethylsilyl group has characteristic Raman bands, such as the symmetric Si-C₃ stretching mode, which is often a strong and sharp peak.

The combination of IR and Raman spectroscopy allows for a comprehensive vibrational analysis, aiding in the structural confirmation of this compound.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique Notes
N-H Stretch3200-3500IRCharacteristic of the indole secondary amine. researchgate.net
Aromatic C-H Stretch3000-3100IR, RamanPertains to the C-H bonds on the indole ring.
Aliphatic C-H Stretch2850-3000IR, RamanFrom the methyl groups of the trimethylsilyl moiety.
C=C Aromatic Stretch1400-1650IR, RamanMultiple bands corresponding to the indole ring system. researchgate.net
Si-C Stretch600-800IR, RamanCharacteristic of the trimethylsilyl group.
Si-CH₃ Rocking/Bending800-1300IRMultiple bands associated with the TMS group.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, often referred to as the Lₐ and Lₑ bands, arising from π→π* transitions. thedelocalizedchemist.com

Electronic Transition Typical λₘₐₓ for Indole (nm) Expected Effect of 5-TMS Substitution
¹Lₐ ← ¹A~260-270Minor bathochromic or hypsochromic shift.
¹Lₑ ← ¹A~280-290Minor bathochromic or hypsochromic shift.
¹Bₑ ← ¹A~210-220Potential shift and change in intensity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the searched literature, analysis of related structures, such as other substituted indoles, provides insight into its expected solid-state conformation. researchgate.netnih.gov The indole ring system itself is known to be essentially planar. nih.govuodiyala.edu.iq The trimethylsilyl group would be attached to the C5 position of this planar ring.

Key structural parameters that would be determined from an X-ray analysis of this compound include:

Planarity of the Indole Ring: Confirmation of the near-planar geometry of the fused bicyclic system. nih.gov

Si-C Bond Length: The distance between the silicon atom and the C5 carbon of the indole ring.

C-Si-C Bond Angles: The angles within the tetrahedral trimethylsilyl group.

For comparison, the crystal structure of 1-(phenylsulfonyl)indole shows the indole ring to be essentially planar, and similar planarity is expected for this compound. mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.com It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. niscpr.res.inmdpi.comresearchgate.net For indole and its derivatives, DFT has proven to be a reliable tool. niscpr.res.inchemrxiv.orgasianpubs.org

In a typical DFT study of this compound, the first step is geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. chemrxiv.org Functionals such as B3LYP, CAM-B3LYP, or M06-2X are commonly used in combination with basis sets like 6-31G* or 6-311++G(d,p) to achieve a balance of accuracy and computational cost. asianpubs.orgresearchgate.net

Once the geometry is optimized, various electronic properties can be calculated:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them (the HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and electronic excitation energy.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge transfer, hyperconjugation, and intramolecular interactions. researchgate.net

These calculations provide a theoretical framework for understanding the structural and electronic effects of the trimethylsilyl substituent on the indole ring. chemrxiv.org

Computational Parameter Information Obtained Relevance to this compound
Geometry Optimization Bond lengths, bond angles, dihedral angles of the lowest energy conformer. chemrxiv.orgProvides the theoretical 3D structure.
HOMO/LUMO Energies Energy of the highest occupied and lowest unoccupied molecular orbitals.Indicates regions of electron donation/acceptance and predicts electronic transition energies.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Relates to the molecule's chemical reactivity and stability. niscpr.res.in
MEP Map Visualization of the electrostatic potential on the molecular surface.Identifies sites for electrophilic and nucleophilic attack.

Computational methods can also be used to predict spectroscopic data, which can then be compared with experimental results for validation and assignment. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts within the DFT framework. imist.maresearchgate.net

To predict the ¹H and ¹³C NMR spectra of this compound, the molecular geometry is first optimized using a suitable DFT functional and basis set. Then, the GIAO method is applied to the optimized structure to calculate the isotropic magnetic shielding tensors for each nucleus. researchgate.net These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

The predicted chemical shifts can be used to:

Assign peaks in the experimental NMR spectrum.

Understand the electronic effects of the trimethylsilyl group on the chemical shifts of the indole ring protons and carbons.

Distinguish between different isomers if multiple substitution patterns are possible.

Studies on related indole derivatives have shown that the GIAO method, often paired with the B3LYP functional, can yield theoretical chemical shifts that are in good agreement with experimental values, with R² values often exceeding 0.90. imist.maresearchgate.net

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry serves as a powerful tool for investigating the mechanisms of reactions involving this compound. Through techniques such as Density Functional Theory (DFT), chemists can model reaction pathways and analyze the transition states of reactions like electrophilic substitution, which is characteristic of indole chemistry. The presence of the trimethylsilyl group at the C5 position influences the regioselectivity of these reactions.

The functionalization of indoles can be complex, with reactivity at various positions being sensitive to the directing effects of substituents. rsc.orgrsc.orgrsisinternational.org For instance, in the transition-metal-catalyzed C-H functionalization of indoles, the position of substitution is carefully controlled by the choice of catalyst and directing groups. rsc.orgrsc.org In the case of this compound, computational studies can predict the most likely sites for further functionalization by calculating the activation energies for substitution at different positions on the indole ring.

Mechanistic analyses of related processes, such as the iridium-catalyzed silylation of aromatic C-H bonds, reveal intricate details of catalyst resting states and rate-limiting steps. escholarship.org While direct transition state analysis for reactions of this compound is not extensively documented in the literature, analogous systems suggest that the electronic and steric effects of the trimethylsilyl group would play a significant role in stabilizing or destabilizing transition state geometries.

Below is a hypothetical data table illustrating the type of information that could be generated from a computational study on the electrophilic bromination of this compound, comparing the activation energies for substitution at different positions.

Position of SubstitutionCalculated Activation Energy (kcal/mol)
C215.2
C312.8
C418.5
C617.9
C719.1

This data is illustrative and intended to represent typical outputs of computational analysis.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular dynamics (MD) simulations offer a window into the conformational landscape and dynamic behavior of this compound in various environments. nih.gov These simulations can reveal how the molecule flexes, rotates, and interacts with solvent molecules over time. The conformational preferences of silyl-substituted heterocycles are known to differ from their non-silylated counterparts due to the distinct steric and electronic properties of the silyl group. nih.govmdpi.comsemanticscholar.org

For this compound, a key area of interest is the rotational barrier around the C5-Si bond and the conformational preferences of the trimethylsilyl group relative to the indole ring. MD simulations can quantify these dynamics, providing insights into the molecule's flexibility and the populations of different conformational states. Such studies on substituted indoles have been instrumental in understanding their interactions with biological targets. nih.govacs.orgmdpi.com

The following table presents hypothetical data from an MD simulation, characterizing the primary dihedral angle of the trimethylsilyl group.

ParameterValue
Mean Dihedral Angle (C4-C5-Si-C_methyl)60.5°
Rotational Barrier2.5 kcal/mol
Predominant Conformer Population85% (staggered)

This data is illustrative and based on general principles of conformational analysis of silyl-substituted aromatic compounds.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, and its application to this compound provides valuable predictions about its chemical behavior. rsc.org FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict the outcomes of chemical reactions.

The trimethylsilyl group is generally considered to be a weak electron-donating group through hyperconjugation, which would be expected to raise the energy of the HOMO of the indole ring. A higher energy HOMO suggests an increased nucleophilicity and a greater propensity to react with electrophiles. The location of the HOMO and LUMO on the indole ring system can predict the regioselectivity of such reactions. For indoles, the HOMO is typically localized on the pyrrole (B145914) ring, particularly at the C3 position, making this the most nucleophilic site. rsc.org

Computational calculations can provide precise energies and visualizations of the HOMO and LUMO. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability and electronic excitation properties. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

A representative table of FMO analysis data for this compound, as would be obtained from DFT calculations, is provided below.

Molecular OrbitalEnergy (eV)Primary Localization
HOMO-5.8C3, C2, N1
LUMO-0.5C2, C3, C4, C5, C6, C7
HOMO-LUMO Gap5.3 eV-

This data is illustrative and based on expected electronic effects of a trimethylsilyl substituent on an indole ring.

Future Perspectives and Emerging Research Directions

Exploration of Novel Silylation Reagents and Strategies

The development of new silylation reagents and strategies is crucial for expanding the synthetic utility of silylated indoles. Current research is focused on creating more efficient, selective, and environmentally friendly methods. A notable advancement is the use of iridium-catalyzed C-H borylation, which allows for the silylation of indoles at various positions, including the challenging C7 position, by employing a silyl (B83357) directing group. researchgate.net This method's utility has been demonstrated in the one-pot synthesis of complex natural products. researchgate.net

Future research will likely focus on:

Catalyst Development: Designing novel transition-metal catalysts, particularly those based on abundant and less toxic metals, to achieve site-selective silylation with high yields and functional group tolerance. researchgate.net

Metal-Free Silylation: Exploring metal-free catalytic systems, such as those based on frustrated Lewis pairs (FLPs), for the regioselective C-H silylation of indoles. acs.org For instance, an Al(C6F5)3-based catalyst has been shown to selectively produce C3-silylated indoles. acs.org

Photoinduced Silylation: Investigating photoinduced Minisci-type reactions for the silylation of heteroarenes, which could offer a mild and metal-free approach. acs.org

These advancements will not only provide more efficient routes to 5-trimethylsilyl-1H-indole but also enable the synthesis of a wider range of silylated indole (B1671886) derivatives with diverse functionalities.

Development of Asymmetric Syntheses Involving this compound

The synthesis of enantiomerically pure indole derivatives is of paramount importance in medicinal chemistry. The development of asymmetric methods involving this compound is a burgeoning area of research. While direct asymmetric silylation of the indole core remains a challenge, several strategies are being explored to introduce chirality.

Key research directions include:

Chiral Catalysts: The use of chiral catalysts, such as chiral isothiourea, has been successful in the asymmetric N-acylation of N-aminoindoles, producing N-N axially chiral indole derivatives. rsc.org Similar strategies could be adapted for reactions involving this compound.

Organocatalysis: Bifunctional organocatalysts, like amino(thio)urea catalysts, have been employed for the asymmetric synthesis of 2-substituted indolines via intramolecular aza-Michael addition. nih.gov This approach could be extended to substrates derived from this compound.

Rearrangement Reactions: Enantioselective researchgate.netrsc.org-rearrangement/cyclization reactions have been developed to access complex polycyclic indole derivatives. researchgate.net The presence of a trimethylsilyl (B98337) group could influence the stereochemical outcome of such transformations.

Future efforts will likely focus on designing novel chiral ligands and catalysts that can effectively control the stereochemistry of reactions at various positions of the this compound scaffold.

Advanced Functionalization of the Indole Core via Silyl Group Transformations

The trimethylsilyl group at the C5 position serves as a versatile handle for further functionalization of the indole core. The silicon-carbon bond can be selectively cleaved and replaced with a variety of functional groups, a strategy that is central to the synthetic utility of this compound.

Emerging research in this area includes:

Cross-Coupling Reactions: The silyl group can act as a surrogate for a halogen or a boron moiety in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and other groups at the C5 position.

Ipso-Halogenation: The trimethylsilyl group can direct the regioselective introduction of halogens at the C5 position, providing a precursor for further transformations.

Electrophilic Substitution: The silyl group can be replaced by various electrophiles under specific conditions, allowing for the installation of nitro, acyl, and other functional groups.

The development of new and milder conditions for these transformations will be a key focus of future research, expanding the repertoire of synthetic methods available for modifying the this compound core.

Integration of this compound into Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms are revolutionizing the way organic molecules are synthesized, offering advantages in terms of safety, efficiency, and scalability. chimia.chnih.govsoci.org The integration of this compound into these technologies is a promising area for future development.

Potential applications include:

Continuous Production: Developing continuous flow processes for the synthesis of this compound and its derivatives, which could lead to higher throughput and improved process control. nih.gov

Automated Library Synthesis: Utilizing automated platforms to rapidly synthesize libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. chimia.ch

On-Demand Synthesis: Employing flow reactors for the on-demand synthesis of specific indole-containing target molecules, minimizing the need for storage of potentially unstable intermediates.

The development of robust and scalable flow chemistry protocols for reactions involving this compound will be crucial for its adoption in industrial settings.

Theoretical Advancements in Understanding Silicon-Indole Interactions

Computational chemistry plays an increasingly important role in understanding reaction mechanisms and predicting the properties of molecules. Theoretical studies on the interactions between the silicon atom of the trimethylsilyl group and the indole ring system can provide valuable insights for designing new reactions and materials.

Future theoretical investigations may focus on:

Electronic Effects: Quantifying the electronic effects of the trimethylsilyl group on the reactivity and aromaticity of the indole ring.

Reaction Mechanisms: Elucidating the mechanisms of silylation and desilylation reactions, as well as the role of the silyl group in directing the regioselectivity of subsequent transformations.

Chiroptical Properties: Density functional theory (DFT) calculations can help understand how the functionalization of the indole ring on a silicon surface can modify chiroptical characteristics, as seen in studies with tryptophan-capped silicon nanoparticles. nih.gov

A deeper theoretical understanding of silicon-indole interactions will guide the rational design of new synthetic methods and functional materials.

Expansion of Applications in Emerging Interdisciplinary Fields

The unique properties of this compound make it an attractive candidate for applications in a variety of emerging interdisciplinary fields, including catalysis and advanced materials.

Ligand Design: The indole scaffold can be incorporated into the design of novel ligands for transition metal catalysis. The trimethylsilyl group can be used to tune the electronic and steric properties of the ligand, thereby influencing the activity and selectivity of the catalyst.

Organocatalysis: Indole-based structures can act as organocatalysts. For example, hydrogen-bond catalysis is a powerful tool in organic synthesis, and the indole NH group can participate in such interactions. wikipedia.org

Organic Electronics: Silylated indoles have shown promise in the development of organic optoelectronic materials. For instance, poly(silyl indole)s have been synthesized and found to emit strong blue-violet light, suggesting their potential use in organic light-emitting diodes (OLEDs). rsc.org

Functional Polymers: The incorporation of this compound into polymer backbones can lead to materials with novel properties. The silyl group can enhance thermal stability and solubility, and can also serve as a site for post-polymerization modification.

Anti-fouling Materials: Cation-indole supramolecular interactions have been explored in the development of novel silicone-based anti-fouling materials. researchgate.net

The exploration of this compound in these and other interdisciplinary fields is expected to yield exciting new discoveries and applications.

Design of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. unife.itmgesjournals.com Future research on this compound will undoubtedly focus on the design of more sustainable and environmentally benign synthetic routes.

Key aspects of this research will include:

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste.

Green Solvents: Utilizing environmentally friendly solvents, such as water or bio-based solvents, in the synthesis and functionalization of this compound. rsc.org

Catalytic Methods: Emphasizing the use of catalytic methods over stoichiometric reagents to reduce waste and improve efficiency.

Renewable Feedstocks: Exploring the use of renewable feedstocks for the synthesis of the indole core and silylating agents.

By embracing the principles of green chemistry, the synthesis and application of this compound can be made more sustainable, contributing to a healthier planet. rsc.orgwiley.com

Q & A

Q. Table 1: Optimized Reaction Conditions for this compound Synthesis

ParameterOptimal RangeImpact on Yield
Catalyst (CuI)5–10 mol%↑ Yield by 20%
Solvent (PEG-400)3:1 PEG-400/DMF↑ Solubility
Temperature80°CPrevents decomposition

Q. Table 2: Comparative Bioactivity of Substituted Indoles

CompoundSubstituentIC₅₀ (μM)
5-Si(CH₃)₃-1H-IndoleNone45.2
5-Br-3-SCH₃-1H-IndoleBr, SCH₃12.7
5-OCH₃-1H-IndoleOCH₃28.9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-trimethylsilyl-1H-indole
Reactant of Route 2
Reactant of Route 2
5-trimethylsilyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.